molecular formula C6H3ClN2O B1367269 2-Chloro-5-hydroxypyridine-3-carbonitrile CAS No. 74650-75-2

2-Chloro-5-hydroxypyridine-3-carbonitrile

Cat. No. B1367269
CAS RN: 74650-75-2
M. Wt: 154.55 g/mol
InChI Key: RQVMXRHSGUMSLM-UHFFFAOYSA-N
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Description

“2-Chloro-5-hydroxypyridine-3-carbonitrile” is a chemical compound with the molecular formula C6H3ClN2O and a molecular weight of 154.56 . It is typically used for research purposes .


Synthesis Analysis

There are several methods for synthesizing “2-Chloro-5-hydroxypyridine-3-carbonitrile”. One alternative synthesis method involves the use of the non-opioid analgesic agent ABT-594 . More specific details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The InChI code for “2-Chloro-5-hydroxypyridine-3-carbonitrile” is 1S/C6H3ClN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,(H,9,10) and the InChI key is AKMIOMIUEDPIMY-UHFFFAOYSA-N . This provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

“2-Chloro-5-hydroxypyridine-3-carbonitrile” is a solid substance . Its melting point is between 199 - 201°C . More specific physical and chemical properties can be found in the referenced documents .

Scientific Research Applications

Synthesis and Spectroscopic Analysis

  • 2-Chloro-5-hydroxypyridine-3-carbonitrile derivatives have been synthesized through novel protocols and analyzed using X-ray, IR, NMR, and electronic spectroscopy. These studies provide insight into the structural features and optical properties of these compounds, which are essential for various applications in chemistry and material science (Jukić et al., 2010).

Structural Analysis and Spectral Properties

  • Detailed structural and vibrational analyses of 2-Chloro-5-hydroxypyridine-3-carbonitrile compounds have been performed using Density Functional Theory (DFT) calculations. This research helps in understanding their molecular structure, which is vital for their potential applications in fields like pharmaceuticals and materials engineering (Márquez et al., 2015).

Corrosion Inhibition

  • Pyridine derivatives, including those related to 2-Chloro-5-hydroxypyridine-3-carbonitrile, have been studied for their potential as corrosion inhibitors. This application is significant in industrial settings, where corrosion of metals can be a major issue (Dandia et al., 2013).

Antimicrobial and Anticancer Properties

  • Certain derivatives of 2-Chloro-5-hydroxypyridine-3-carbonitrile have been synthesized and evaluated for their antibacterial, antifungal, and anticancer properties. These findings are crucial for the development of new therapeutic agents (Karabasanagouda et al., 2009).

Tautomeric Equilibrium Studies

  • The tautomeric equilibria of hydroxypyridines, including chlorinated derivatives, have been extensively studied. This research is fundamental in understanding the chemical behavior of these compounds, which is important in various chemical reactions and processes (Calabrese et al., 2017).

Safety and Hazards

The safety information for “2-Chloro-5-hydroxypyridine-3-carbonitrile” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-5-hydroxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-4(2-8)1-5(10)3-9-6/h1,3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVMXRHSGUMSLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511475
Record name 2-Chloro-5-hydroxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-hydroxypyridine-3-carbonitrile

CAS RN

74650-75-2
Record name 2-Chloro-5-hydroxy-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74650-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-hydroxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 300 mL sealed tube under N2 were dissolved potassium acetate (20 g, 207 mmol), 5-bromo-2-chloronicotinonitrile (15 g, 69 mmol), 4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane (21 g, 83 mmol) and PdCl2(dppf)-CH2Cl2 Adduct (1.7 g, 2.1 mmol) in 150 mL of p-dioxane then stirred and heated at 85° C. for 2 hrs. After completion, the reaction was cooled to 0° C. and treated with hydrogen peroxide (31.5%) (22 ml, 207 mmol) then stirred at rt for 1 hr. The reaction mixture was diluted with DCM (100 mL) then water was added (200 mL). The aqueous phase was extracted 3 times with DCM (100 mL), then the organic layer was washed with saturated sodium thiosulfate solution (300 mL). The organics were then dried over Na2SO4, filtered and concentrated under reduced pressure. The crude 2-chloro-5-hydroxynicotinonitrile (7.5 g, 70% yield) was carried through crude to the next step.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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